molecular formula C13H13IN4O3 B10906427 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10906427
M. Wt: 400.17 g/mol
InChI Key: RJLPOIKXDZQAIL-FRKPEAEDSA-N
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Description

N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core substituted with a hydrazide group, an iodine atom, and a dihydroxyphenyl ethylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic substitution reaction, often using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.

    Attachment of the Dihydroxyphenyl Ethylidene Moiety: This step involves the condensation of the pyrazole derivative with 2,5-dihydroxyacetophenone under acidic conditions to form the ethylidene linkage.

    Formation of the Carbohydrazide Group: The final step is the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ethylidene linkage or the iodine atom, resulting in the formation of reduced derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Signal Transduction: It may interfere with cellular signaling pathways by binding to specific receptors or proteins.

    Antioxidant Activity: The dihydroxyphenyl moiety can scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~5~-[(E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine or chlorine analogs. The dihydroxyphenyl moiety also contributes to its antioxidant properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of N’~5~-[(E)-1-(2,5-DIHYDROXYPHENYL)ETHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C13H13IN4O3

Molecular Weight

400.17 g/mol

IUPAC Name

N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13IN4O3/c1-7(9-5-8(19)3-4-11(9)20)16-17-13(21)12-10(14)6-15-18(12)2/h3-6,19-20H,1-2H3,(H,17,21)/b16-7+

InChI Key

RJLPOIKXDZQAIL-FRKPEAEDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=NN1C)I)/C2=C(C=CC(=C2)O)O

Canonical SMILES

CC(=NNC(=O)C1=C(C=NN1C)I)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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